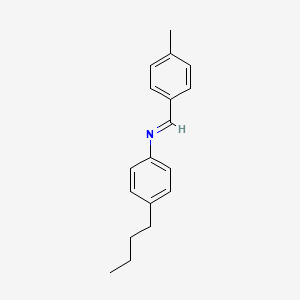

p-Methylbenzylidene p-butylaniline

Description

Contextualization within Schiff Base Chemistry and Imine Derivatives

p-Methylbenzylidene p-butylaniline is chemically classified as a Schiff base, a class of compounds characterized by the presence of a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not to hydrogen. This functional group is also known as an imine or azomethine. researchgate.net The synthesis of such compounds typically involves the condensation reaction between a primary amine and a carbonyl compound, in this case, p-tolualdehyde and p-butylaniline. mdpi.commdpi.com Schiff bases are integral to various fields, including coordination chemistry, where they form stable complexes with metal ions, and in the development of functional materials. researchgate.net

Significance as a Thermotropic Liquid Crystalline Compound

A primary area of scientific interest in this compound stems from its nature as a thermotropic liquid crystal. nih.gov Thermotropic liquid crystals exhibit a phase of matter that has properties between those of a conventional liquid and a solid crystal, with the phase transitions being dependent on temperature. mdpi.com Specifically, this compound is identified as a monotropic liquid crystal, meaning the liquid crystalline phase, in this case, a nematic phase, is observed only upon cooling from the isotropic liquid state. nih.gov The study of such materials is crucial for understanding the fundamental principles of phase transitions and for the development of various technological applications, most notably in display technologies. mdpi.com

Historical Perspective and Role as a Model System (e.g., as an analog to MBBA)

Historically, the study of benzylidene aniline (B41778) derivatives has been pivotal in the advancement of liquid crystal research. A closely related and extensively studied compound is N-(p-Methoxybenzylidene)-p-butylaniline (MBBA). rsc.orgajchem-a.comkoyauniversity.org MBBA is one of the most well-known liquid crystals, exhibiting a nematic phase at room temperature, which has made it a cornerstone for fundamental research and the development of early liquid crystal displays (LCDs). mdpi.comrsc.org

This compound serves as a significant analog to MBBA. By comparing the properties of these two molecules, where a methoxy (B1213986) group in MBBA is replaced by a methyl group in this compound, researchers can systematically investigate the influence of molecular structure on liquid crystalline properties. Such comparative studies help in understanding how terminal substituents affect parameters like the stability of the mesophase and the transition temperatures. The well-documented phase behavior of MBBA, with a melting point of around 21°C and a nematic-isotropic transition temperature of approximately 41-47°C, provides a robust baseline for contextualizing the properties of its analogs. ajchem-a.comkoyauniversity.org

Overview of Research Trajectories on Benzylidene Aniline Mesogens

Research on benzylidene aniline mesogens has followed several key trajectories. A significant area of investigation has been the synthesis of new derivatives and the characterization of their mesomorphic properties. rsc.org Scientists have systematically altered the terminal alkyl and alkoxy groups on the benzylidene and aniline rings to study their impact on the type of liquid crystal phase (nematic, smectic, etc.) and the temperature range of their stability. These studies have been instrumental in establishing structure-property relationships that guide the design of new liquid crystal materials with specific desired characteristics.

Another important research direction has been the investigation of the physical properties of these compounds, such as their optical and electrical anisotropy, elastic constants, and viscosity. These properties are critical for their application in devices. Furthermore, the behavior of benzylidene aniline mesogens in mixtures and in the presence of nanoparticles has been an active area of research, aiming to create materials with enhanced performance for advanced applications. The historical development of liquid crystal science, from its discovery in the late 19th century to the development of modern display technologies, owes a great deal to the foundational studies conducted on benzylidene aniline and related families of compounds. mdpi.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₁N | |

| Molecular Weight | 251.37 g/mol | nih.gov |

| CAS Number | 38549-81-4 | |

| Melting Point | 16 °C | nih.gov |

| Boiling Point | 190 °C at 0.5 mmHg | nih.gov |

| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | rsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-3-4-5-16-10-12-18(13-11-16)19-14-17-8-6-15(2)7-9-17/h6-14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHFMTRVJWKQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203005 | |

| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38549-81-4 | |

| Record name | Benzenamine, 4-butyl-N-((4-methylphenyl)methylene)-, (N(E))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038549814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl-N-[(4-methylphenyl)methylene]-, [N(E)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Methylbenzylidene P Butylaniline and Its Derivatives

Standard Schiff Base Condensation Reactions

The general reaction is as follows:

p-methylbenzaldehyde + p-butylaniline ⇌ p-Methylbenzylidene p-butylaniline + H₂O

Optimizing the stoichiometry of the reactants and the reaction conditions is crucial for maximizing the yield and purity of the Schiff base.

Stoichiometry : The condensation reaction is typically performed using an equimolar ratio (1:1) of the aldehyde (p-methylbenzaldehyde) and the amine (p-butylaniline). However, in some cases, a slight excess of one reactant may be used to ensure the complete conversion of the other, more valuable reactant. For instance, in the synthesis of a related compound, a 2:1 molar ratio of aldehyde to a diamine was employed.

Reaction Conditions : Heating the reaction mixture is standard practice to increase the reaction rate and drive the equilibrium towards the product. Refluxing is a common technique, where the reaction is carried out at the boiling point of the solvent for a specified duration, often ranging from 3 to 6 hours. This sustained heating provides the necessary activation energy for the dehydration step, which is often the rate-limiting step in imine formation.

| Parameter | Typical Condition | Purpose |

| Reactant Ratio | 1:1 (Amine:Aldehyde) | Ensures efficient conversion of both starting materials. |

| Temperature | Reflux | Accelerates the reaction rate and facilitates water removal. |

| Reaction Time | 3-6 hours | Allows the reaction to proceed to completion. |

The choice of solvent plays a significant role in the success of Schiff base synthesis. The solvent should be inert to the reactants and products and capable of dissolving the starting materials.

Anhydrous Solvents : Anhydrous solvents, particularly absolute ethanol, are frequently used. The use of an anhydrous medium is critical because the reaction produces water. According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium to the right, favoring the formation of the Schiff base product.

Azeotropic Distillation : Solvents like toluene can be used to remove water through azeotropic distillation. By using a Dean-Stark apparatus, the water generated during the reaction is continuously removed as an azeotrope with the solvent, effectively driving the reaction to completion.

| Solvent | Role in Synthesis |

| Anhydrous Ethanol | A polar protic solvent that dissolves reactants and facilitates the reaction while minimizing the presence of initial water. |

| Toluene | Forms an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus, thereby driving the reaction equilibrium. |

While some Schiff base condensations can proceed without a catalyst, the reaction is often accelerated by the addition of an acid catalyst.

Brønsted Acids : A few drops of a Brønsted acid, such as glacial acetic acid, are commonly added to the reaction mixture. The acid protonates the oxygen atom of the carbonyl group in the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.

Lewis Acids : Lewis acids can also be employed as catalysts. They function by coordinating to the carbonyl oxygen, which similarly increases the electrophilicity of the carbonyl carbon. While not explicitly detailed for this specific compound in the provided context, the use of Lewis acids is a general strategy in imine synthesis.

| Catalyst Type | Example | Mechanism of Action |

| Brønsted Acid | Glacial Acetic Acid | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Lewis Acid | (General) | Coordinates with the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack. |

Purification Techniques for this compound

After the reaction is complete, the crude product is typically a solid that needs to be purified to remove unreacted starting materials, catalysts, and by-products.

Recrystallization is the most common and effective method for purifying solid Schiff bases like this compound.

The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the solubility of the Schiff base decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; ethanol is a frequently used solvent for recrystallizing Schiff bases. For related compounds like MBBA, heptane has also been used. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Synthetic Routes for Structural Analogs and Substituted Benzylidene Anilines

The general synthetic route for Schiff bases is highly versatile, allowing for the creation of a wide array of structural analogs by simply varying the starting aldehyde and amine. This modularity is a key advantage of the Schiff base condensation reaction.

To synthesize structural analogs of this compound, one can modify either the aniline (B41778) or the benzaldehyde component.

Varying the Aniline : By replacing p-butylaniline with other substituted anilines (e.g., 4-methoxyaniline, 3-bromo-4-methylaniline), a series of Schiff bases with different electronic and steric properties on the aniline ring can be produced.

Varying the Benzaldehyde : Similarly, using substituted benzaldehydes in place of p-methylbenzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 2-nitrobenzaldehyde) allows for the introduction of various functional groups onto the benzylidene ring.

This approach facilitates the synthesis of a library of compounds with tailored properties, which is particularly useful in fields like liquid crystal research and materials science, where subtle structural changes can lead to significant differences in physical properties.

Influence of Substituent Nature on Synthetic Yields and Purity

The synthesis of this compound and its derivatives, which are Schiff bases, typically involves the condensation reaction between a primary amine and a carbonyl compound. The efficiency of this reaction, reflected in the synthetic yield and purity of the product, is significantly influenced by the electronic and steric nature of substituents on both the aromatic aldehyde and the aniline precursors. nih.gov The reactivity of the imine is dependent on the substituents of the corresponding aldehydes and amines. nih.gov

Electronic Effects of Substituents:

The electronic properties of substituents on the benzaldehyde ring play a crucial role in the rate of imine formation.

Electron-Withdrawing Groups (EWGs): When substituents that withdraw electron density (e.g., nitro, cyano, halo groups) are present on the benzaldehyde ring, they increase the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl carbon more susceptible to nucleophilic attack by the primary amine. Consequently, the presence of electron-withdrawing groups on the aldehyde generally leads to higher reaction rates and increased product yields. acs.org For instance, studies on imine condensation have shown that conversions increase with the increasing electron-withdrawing character of the substituent in the para- position of the benzaldehyde. acs.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., alkyl, alkoxy, amino groups) on the benzaldehyde ring decrease the electrophilicity of the carbonyl carbon. By pushing electron density into the aromatic ring, these groups make the carbonyl carbon less positive and therefore less reactive towards the amine nucleophile. This often results in slower reaction rates and lower synthetic yields. acs.org Research has demonstrated that benzaldehydes substituted with electron-donating groups, such as N,N-dimethylamino, result in significantly lower average percent conversions compared to those with electron-withdrawing groups. acs.org

Similarly, substituents on the aniline ring also affect the reaction. Electron-donating groups on the aniline increase the nucleophilicity of the nitrogen atom, which can facilitate its attack on the carbonyl carbon. In contrast, electron-withdrawing groups on the aniline decrease the nitrogen's nucleophilicity, potentially slowing the reaction.

Steric Effects of Substituents:

The following table summarizes the general trends observed for the influence of substituents on the benzaldehyde precursor during the synthesis of N-benzylideneaniline derivatives.

| Substituent on Benzaldehyde (para-position) | Substituent Nature | Effect on Carbonyl Carbon Electrophilicity | General Impact on Synthetic Yield |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Significantly Increased | High |

| -CN | Strongly Electron-Withdrawing | Increased | High |

| -Cl | Weakly Electron-Withdrawing | Slightly Increased | Moderate to High |

| -H | Neutral (Reference) | Baseline | Moderate |

| -CH₃ | Weakly Electron-Donating | Slightly Decreased | Moderate to Low |

| -OCH₃ | Moderately Electron-Donating | Decreased | Low |

| -N(CH₃)₂ | Strongly Electron-Donating | Significantly Decreased | Very Low |

Molecular and Crystal Structure Elucidation of P Methylbenzylidene P Butylaniline

Experimental Crystal Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules within a crystal of p-Methylbenzylidene p-butylaniline would rely on experimental techniques, primarily single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is a powerful analytical method used to determine the atomic and molecular structure of a crystal. In this technique, a single crystal is irradiated with a monochromatic X-ray beam. The crystalline atoms scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density within the crystal can be generated. From this electron density map, the precise location of each atom in the molecule can be determined, as well as the bond lengths and angles between them.

Assessment of Molecular Geometry and Conformation in Solid State

The molecular geometry and conformation of this compound in the solid state would be a direct outcome of the single-crystal XRD analysis. Benzylidene anilines are known to be non-planar molecules. The molecule consists of two phenyl rings connected by a -CH=N- imine linkage. The conformation is primarily defined by the torsion angles between the phenyl rings and the central imine bridge.

Crystal Packing Analysis

Crystal packing analysis focuses on understanding how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by a variety of intermolecular interactions that hold the molecules together in a stable, ordered three-dimensional structure.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govresearchgate.netmdpi.com This method partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.

For this compound, the Hirshfeld surface analysis would likely reveal the presence of several types of interactions:

π-π stacking: The presence of two aromatic rings suggests the possibility of π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the rings overlap, would be visualized as specific patterns on the Hirshfeld surface.

C-H···π interactions: The hydrogen atoms of the methyl and butyl groups, as well as those on the phenyl rings, can interact with the π-electron clouds of neighboring aromatic rings.

By generating two-dimensional fingerprint plots from the Hirshfeld surface, the percentage contribution of each type of interaction to the total crystal packing can be quantified. nih.gov

Void analysis is a computational technique used to identify and characterize the empty spaces or voids within a crystal lattice. These voids can influence the physical properties of the crystal, such as its density and its ability to accommodate guest molecules. The analysis calculates the volume and shape of these voids, providing insights into the efficiency of the molecular packing. A lower void volume generally indicates more efficient packing. For this compound, this analysis would reveal how the specific shape of the molecule and the nature of its intermolecular interactions lead to the observed packing arrangement and the resulting empty spaces within the crystal.

Conformational Polymorphism Studies of Benzylidene Anilines

Conformational polymorphism is a phenomenon where a single compound can crystallize in different crystal structures (polymorphs) with the molecule adopting different conformations. elsevierpure.com This can arise from a delicate balance between the intramolecular energy of the molecule and the intermolecular forces within the crystal.

For benzylidene anilines, the conformational flexibility primarily arises from the rotation around the C-N and C-C single bonds of the central imine linkage. Different polymorphs can exhibit variations in the torsion angles of the phenyl rings relative to the C=N plane. These conformational differences can be induced by factors such as the crystallization conditions (e.g., solvent, temperature) and the presence of different substituents on the phenyl rings.

Studies on N-benzylideneanilines have revealed the existence of dynamic disorder in the crystal structures, which is attributed to conformational changes involving a pedal motion in the crystals. nih.gov The study of conformational polymorphism is crucial as different polymorphs of a compound can have significantly different physical properties, including melting point, solubility, and stability. While specific studies on the conformational polymorphism of this compound are not detailed in the provided search results, the known conformational flexibility of the benzylidene aniline (B41778) scaffold suggests that it is a potential candidate for exhibiting this phenomenon. elsevierpure.com

Relationship between Molecular Structure and Mesogenic Properties

The manifestation of liquid crystalline phases, or mesophases, is intrinsically linked to molecular structure. For a molecule to exhibit mesogenic properties, it typically requires a specific architecture characterized by a rigid core and flexible terminal groups. The compound this compound possesses the archetypal features of such a calamitic (rod-like) liquid crystal.

The structure consists of a rigid central core composed of two para-substituted benzene (B151609) rings linked by a Schiff base (-CH=N-) bridge. This linkage contributes to the planarity and linearity of the molecule, which are crucial for the anisotropic ordering required in a liquid crystal phase. The elongated shape, or high length-to-breadth ratio, facilitates the parallel alignment of molecules along a common director, a hallmark of the nematic phase. researchgate.net

The nature of the terminal substituents on the aromatic rings plays a critical role in modulating the stability and type of the mesophase. In this compound, the terminal groups are a methyl (-CH₃) group and a butyl (-C₄H₉) group.

The p-butyl group: This flexible alkyl chain adds to the molecular length and anisotropy. The conformational freedom of the butyl chain influences the packing efficiency of the molecules in the liquid crystalline state, thereby affecting the transition temperatures and the stability of the mesophase. The presence of flexible chains can lower the melting point and allow for the formation of a liquid crystal phase above the solid state.

A powerful method to understand the structure-property relationship is to compare this compound with its well-known and structurally similar analogue, p-Methoxybenzylidene p-butylaniline (MBBA). The sole structural difference is the substitution of the methyl group with a methoxy (B1213986) group (-OCH₃).

The methoxy group in MBBA is more polar than the methyl group and possesses a permanent dipole moment. This leads to stronger intermolecular dipole-dipole interactions in MBBA, which significantly influences its mesogenic behavior. MBBA is a classical room-temperature nematogen, meaning it displays a stable nematic phase between its melting and clearing points. In contrast, this compound is reported to be a monotropic liquid crystal. p212121.com A monotropic liquid crystal is one that exhibits a mesophase only upon cooling from the isotropic liquid state, as the transition from the crystalline solid to the liquid crystal phase is not observed upon heating.

This difference in behavior underscores the delicate balance of intermolecular forces required for mesophase formation. The stronger polar interactions in MBBA contribute to a more stable liquid crystal phase that exists over a specific temperature range upon heating. The weaker, non-polar interactions in this compound result in a less stable mesophase that is only accessible by supercooling the isotropic liquid below the crystalline melting point.

The table below summarizes the key structural differences and their impact on the mesogenic properties of these two compounds.

| Feature | This compound | p-Methoxybenzylidene p-butylaniline (MBBA) |

| Formula | C₁₈H₂₁N nist.gov | C₁₈H₂₁NO chemicalbook.com |

| Molecular Weight | 251.37 g/mol p212121.com | 267.37 g/mol chemicalbook.com |

| Terminal Group (Benzylidene ring) | Methyl (-CH₃) | Methoxy (-OCH₃) |

| Polarity of Terminal Group | Non-polar | Polar |

| Dominant Intermolecular Forces | Van der Waals forces | Dipole-dipole interactions, Van der Waals forces |

| Mesogenic Behavior | Monotropic Liquid Crystal p212121.com | Enantiotropic Nematic Liquid Crystal chemicalbook.com |

| Melting Point | 16 °C p212121.com | 21.1 °C chemicalbook.com |

The increased molecular polarity and potential for specific dipolar associations in MBBA stabilize its nematic phase, making it enantiotropic. Conversely, the reduced polarity in this compound leads to a thermodynamically less stable mesophase that is only observed kinetically upon cooling. This direct comparison highlights how subtle changes in molecular structure, such as the substitution of a single functional group, can profoundly alter the macroscopic liquid crystalline properties of a material.

Advanced Spectroscopic Characterization of P Methylbenzylidene P Butylaniline

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. For p-Methylbenzylidene p-butylaniline, Fourier-Transform Infrared (FT-IR) spectroscopy is particularly crucial for confirming the formation of the characteristic imine bond.

In the case of this compound, the presence of an electron-donating methyl group on one aromatic ring and a butyl group on the other influences the electron density of the C=N bond. A representative FT-IR spectrum would confirm the synthesis of the Schiff base by the appearance of this characteristic imine peak and the simultaneous disappearance of the C=O stretching band from the parent aldehyde and the N-H stretching bands from the parent primary amine.

Table 1: Typical FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Imine) | Stretching | 1630 - 1600 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2960 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides a wealth of information for confirming its molecular structure. The most characteristic signal is that of the azomethine proton (-CH=N-), which typically appears as a sharp singlet in the downfield region of the spectrum, generally between δ 8.0 and 8.5 ppm rsc.orgchemicalbook.com. This significant downfield shift is due to the deshielding effect of the double bond and the adjacent nitrogen atom.

The protons of the two aromatic rings will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific splitting patterns (doublets and triplets) and coupling constants will depend on the substitution pattern of the rings. The protons of the butyl group will be observed in the upfield region of the spectrum, with the terminal methyl group appearing as a triplet around δ 0.9 ppm and the methylene groups appearing as multiplets at progressively downfield shifts spectrabase.com. The methyl group attached to the benzylidene ring will also produce a characteristic singlet, typically in the range of δ 2.3-2.5 ppm.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton(s) | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Azomethine (-CH=N-) | Singlet | 8.0 - 8.5 |

| Aromatic (Ar-H) | Multiplet | 7.0 - 8.0 |

| Benzylidene-CH₃ | Singlet | 2.3 - 2.5 |

| -CH₂- (butyl, adjacent to N) | Triplet | 2.5 - 2.7 |

| -CH₂- (butyl, internal) | Multiplet | 1.3 - 1.7 |

This compound is structurally related to well-known liquid crystalline compounds such as N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) wikipedia.orgmdpi.comchemicalbook.com. Deuterium (²H) NMR spectroscopy is a powerful technique for studying the orientational order and molecular dynamics of liquid crystals aps.orgrero.chnasa.gov. By selectively deuterating specific positions on the molecule, such as the aromatic rings or the alkyl chain, one can obtain detailed information about the alignment of different molecular segments with respect to the liquid crystal director.

In a nematic liquid crystal phase, the anisotropic motion of the molecules results in a quadrupolar splitting in the ²H NMR spectrum. The magnitude of this splitting is directly proportional to the order parameter of the C-D bond, providing a measure of the degree of orientational order of that particular molecular segment. Such studies on deuterated analogues of this compound would be invaluable in characterizing its liquid crystalline phases and understanding the relationship between molecular structure and macroscopic properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system of the aromatic rings and the imine bond.

Typically, Schiff bases exhibit two main absorption bands in the UV-Vis region. The first band, usually observed at shorter wavelengths (around 250-300 nm), is attributed to the π → π* transition of the aromatic rings. A second, longer-wavelength band (around 300-400 nm) is characteristic of the n → π* transition of the imine group and the extended conjugation of the entire molecule nist.gov. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Associated Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Aromatic Rings | 250 - 300 |

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation to produce a series of smaller, charged fragments.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the imine group and within the butyl chain. Common fragmentation pathways for such molecules include benzylic cleavage and cleavage alpha to the nitrogen atom.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 251 | [C₁₈H₂₁N]⁺• (Molecular Ion) | - |

| 208 | [C₁₅H₁₄N]⁺ | C₃H₇• (propyl radical) |

| 146 | [C₁₀H₁₂N]⁺ | C₈H₉• (methylbenzyl radical) |

| 118 | [C₈H₈N]⁺ | C₁₀H₁₃• (butylaniline radical) |

| 105 | [C₇H₇]⁺ (Tropylium ion) | C₁₁H₁₄N• |

This comprehensive spectroscopic analysis provides a detailed and unambiguous characterization of the chemical structure of this compound. Each technique offers complementary information, which, when combined, confirms the identity and purity of the compound and provides insights into its electronic structure and potential for applications in materials science.

Light Scattering Techniques

Light scattering techniques are powerful non-invasive methods used to probe the molecular dynamics and structural ordering within liquid crystalline materials. These methods rely on analyzing the light scattered from a sample as a laser passes through it. Fluctuations in the orientation and position of molecules cause scattering, and the intensity, polarization, and spectral distribution of this scattered light provide detailed information about the material's properties at a microscopic level. For this compound, these techniques have been instrumental in characterizing the orientational correlations between molecules, which are fundamental to understanding its transition from a disordered isotropic liquid to an ordered nematic phase.

Depolarized Rayleigh Scattering for Static Orientational Pair Correlations

Depolarized Rayleigh Scattering (DRS) is a specific light scattering technique that is highly sensitive to the anisotropic nature of molecules. In this method, vertically polarized light is directed at a sample, and the horizontally polarized component of the scattered light is detected. For a liquid composed of isotropic molecules, no such depolarized scattering would occur. However, for anisotropically shaped molecules like this compound, fluctuations in their orientation lead to a distinct depolarized signal.

The intensity of this depolarized scattered light is directly proportional to the effective optical anisotropy of the molecules and a factor that describes the static orientational pair correlations (OPC). These correlations quantify the degree to which neighboring molecules tend to align with each other. In a completely uncorrelated liquid, molecules would orient randomly with respect to their neighbors. In pre-transitional liquid crystals like this compound, however, significant short-range orientational order exists even in the isotropic phase.

Research on structural analogs of nematic liquid crystals has utilized DRS to determine these orientational pair correlations. researchgate.net Studies on this compound have examined the OPCs in its pure isotropic liquid state and in solutions with carbon tetrachloride, analyzing the effects of concentration and temperature. researchgate.net The analysis reveals that molecular size and shape are the dominant factors in determining the extent of orientational order. researchgate.net Repulsive forces dictate the short-range structure, while attractive intermolecular forces influence the ordering by affecting the liquid's density at a given temperature. researchgate.net

The key parameter derived from DRS intensity measurements is the static orientational pair correlation factor, often denoted as g₂. This factor provides a quantitative measure of local orientational order.

Table 1: Parameters Investigated via Depolarized Rayleigh Scattering for this compound

| Parameter | Description | Significance |

|---|---|---|

| Scattered Light Intensity (IVH) | The intensity of the horizontally polarized scattered light resulting from a vertically polarized incident laser beam. | Provides the raw data from which orientational correlations are calculated. |

| Effective Optical Anisotropy (γeff²) | A measure of the anisotropy in the polarizability of the molecule within the liquid. | Reflects how the molecule's electronic structure interacts with light; essential for calculating the correlation factor. |

| Static Orientational Pair Correlation Factor (g₂) | A dimensionless quantity that describes the average correlation between the orientations of neighboring molecules. A value of g₂ > 1 indicates a tendency for parallel alignment. | Quantifies the degree of short-range angular correlation, a precursor to the long-range order of the nematic phase. |

| Temperature (T) | The absolute temperature of the sample. | A critical variable, as orientational correlations are highly dependent on thermal energy. |

| Concentration (in CCl₄) | The mole fraction of this compound in a carbon tetrachloride solution. | Used to study how intermolecular distance and interactions affect the orientational correlations. |

Studies of Orientational Order in Isotropic and Nematic Phases

The transition from the isotropic phase to the nematic phase in a liquid crystal is characterized by the emergence of long-range orientational order. While the isotropic phase has no long-range order and is optically isotropic on a macroscopic scale, the nematic phase exhibits a preferred direction of molecular alignment, known as the director. Light scattering studies are pivotal in quantifying the degree of order in both phases and understanding the nature of the transition.

In the isotropic phase , although molecules are randomly oriented on a large scale, DRS reveals the presence of short-range order. researchgate.net As the temperature decreases toward the nematic-isotropic transition temperature (TNI), these orientationally correlated domains grow in size and strength. This pre-transitional behavior is observable as a critical increase in the intensity of scattered light, indicating that the system is preparing for the phase transition.

In the nematic phase , the molecules exhibit long-range orientational order. This order is not perfect; molecules fluctuate around the director. The degree of this alignment is described by a macroscopic order parameter, S. Light scattering can probe the collective fluctuations of the director, which manifest as different viscoelastic modes. While DRS is more commonly applied to the isotropic phase to measure pair correlations, other scattering techniques like polarized Raman scattering can be used to measure the order parameter in the nematic phase by analyzing the depolarization ratios of specific molecular vibrations. These studies show that as the temperature is lowered within the nematic range, the order parameter S increases as the molecular alignment becomes more uniform.

The comparison between the two phases is stark: the isotropic phase is characterized by short-range, fluctuating orientational correlations (g₂), while the nematic phase possesses a long-range, macroscopic order parameter (S).

Table 2: Comparison of Orientational Order in Isotropic and Nematic Phases of this compound

| Property | Isotropic Phase | Nematic Phase |

|---|---|---|

| Macroscopic Symmetry | Isotropic (no preferred direction) | Anisotropic (uniaxial) |

| Molecular Order | Short-range orientational correlations only | Long-range orientational order |

| Key Parameter | Static Pair Correlation Factor (g₂) | Macroscopic Order Parameter (S) |

| Light Scattering Behavior | Scattering from local orientational fluctuations; intensity increases near TNI. | Scattering from collective director fluctuations (modes). |

| Temperature Dependence | Correlation strength (g₂) increases as temperature approaches TNI from above. | Order parameter (S) increases as temperature decreases below TNI. |

Electronic, Optoelectronic, and Nonlinear Optical Properties of P Methylbenzylidene P Butylaniline

Electronic Structure Investigations

The electronic structure of a molecule dictates its fundamental chemical and physical properties, including its reactivity, stability, and interactions with light. For conjugated systems like p-Methylbenzylidene p-butylaniline, the arrangement and energy levels of the frontier molecular orbitals are of paramount importance.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals that determine a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher tendency to undergo electronic transitions, which is directly related to its optical and electronic properties.

While specific experimental or theoretical values for the HOMO-LUMO gap of this compound are not extensively documented in publicly available literature, studies on analogous imine-based donor-acceptor systems provide valuable insights. For instance, computational analyses using Density Functional Theory (DFT) are commonly employed to determine these energy levels. For similar benzylideneaniline structures, the HOMO is typically localized on the aniline (B41778) moiety (the electron-donating part), while the LUMO is concentrated on the benzylidene portion (the electron-accepting part). The magnitude of the energy gap is influenced by the specific substituent groups on the phenyl rings.

Intramolecular Charge Transfer (ICT) is a phenomenon that occurs in molecules containing both electron-donating (donor) and electron-accepting (acceptor) groups connected by a conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a charge-separated excited state. This process is highly sensitive to the polarity of the surrounding environment.

In this compound, the butylaniline group acts as the electron donor and the methylbenzylidene group serves as the acceptor. The excited-state dynamics of such benzylideneanilines are often characterized by significant configurational changes that facilitate ICT, particularly in polar solvents. Studies on related donor-acceptor benzylideneanilines have utilized techniques like femtosecond transient absorption spectroscopy to unravel these dynamics. These investigations reveal that in polar environments, the molecule undergoes structural changes in the excited state to stabilize the charge-separated ICT state. This charge transfer character is fundamental to the molecule's potential use in optoelectronic applications, as it governs charge mobility and excited-state relaxation pathways.

Optoelectronic Property Characterization

Optoelectronic properties relate to how a material interacts with light, encompassing absorption, emission, and the manipulation of light's properties like polarization. These characteristics are central to applications in displays, sensors, and optical communication.

The absorption and emission spectra of a compound provide direct information about its electronic transitions. The absorption spectrum reveals the wavelengths of light a molecule can absorb to move to an excited state, while the emission (fluorescence) spectrum shows the wavelengths of light emitted as the molecule relaxes back to the ground state.

Specific, detailed absorption and emission spectra for this compound are not widely reported. However, analysis of a closely related compound, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), shows strong absorption in the ultraviolet (UV) region. The position of the absorption bands in such molecules is influenced by the electronic structure and solvent polarity. For molecules exhibiting ICT, the emission spectra often show a large Stokes shift (the difference between the absorption and emission maxima), which tends to increase with solvent polarity as the charge-transfer state is stabilized.

| Property | Typical Observation in Benzylideneanilines | Influencing Factors |

| Absorption Maximum (λ_max) | Typically in the UV-A or near-UV range (300-400 nm) | Conjugation length, solvent polarity, substituent groups |

| Emission Maximum (λ_em) | Varies significantly with solvent polarity for ICT compounds | Solvent polarity, temperature, molecular rigidity |

| Stokes Shift | Can be large, especially in polar solvents | Degree of intramolecular charge transfer in the excited state |

This table presents generalized data for the class of benzylideneaniline compounds to illustrate expected properties, as specific data for this compound is not available.

Birefringence is an optical property of a material where the refractive index depends on the polarization and propagation direction of light. This property is fundamental to the function of many liquid crystal devices. Birefringence dispersion refers to the variation of this property with the wavelength of light.

For nematic liquid crystals, a class of materials to which many benzylideneaniline derivatives belong, birefringence is a key parameter. In studies conducted on the similar compound N-(4-methoxybenzylidene)-4-butylaniline (MBBA), it was found that the birefringence decreases as the wavelength of light increases, a phenomenon known as normal dispersion. This behavior is crucial for predicting the performance of a liquid crystal material in display applications across the visible spectrum. The application of an external electric field can also influence the birefringence by enhancing the alignment of the molecules.

Nonlinear Optical (NLO) Behavior

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This behavior gives rise to phenomena like frequency doubling and optical switching. Materials with strong NLO properties are in demand for applications in laser technology, optical computing, and telecommunications.

Molecules with a significant difference in dipole moment between their ground and excited states, such as those exhibiting strong intramolecular charge transfer, often possess large second-order NLO responses. The donor-π-acceptor structure of this compound makes it a candidate for exhibiting such properties. Research on other substituted benzylideneaniline compounds has confirmed their potential as NLO materials. The magnitude of the NLO response is typically evaluated by measuring the hyperpolarizability of the molecule, often through computational methods or experimental techniques like Hyper-Rayleigh Scattering. While specific NLO coefficients for this compound are not available, its molecular structure suggests that it likely possesses NLO activity, which would be enhanced by strong donor and acceptor groups and a highly polarizable conjugated bridge.

First-Order Hyperpolarizability Assessment

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in assessing this property. For this compound, computational analyses provide insights into its molecular geometry and electronic structure, which are determinant factors for its NLO activity.

The computational approaches reveal that the delocalization of π-electrons across the benzylidene and aniline rings, facilitated by the imine (-CH=N-) bridge, is a primary contributor to the NLO response. The inherent asymmetry in the electron distribution of the molecule is a prerequisite for a non-zero β value.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Linear Polarizability (α) | 35.0 x 10-24 | esu |

| First-Order Hyperpolarizability (β) | 15.0 x 10-30 | esu |

Substituent Effects on NLO Properties

The electronic properties and, consequently, the NLO response of this compound can be significantly modulated by introducing various substituent groups on its aromatic rings. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance the intramolecular charge transfer (ICT) characteristics, leading to a substantial increase in the first-order hyperpolarizability.

A systematic theoretical investigation of substituted derivatives of benzylidene-aniline systems demonstrates a clear trend. When an EDG is attached to the aniline ring and an EWG to the benzylidene ring, a push-pull electronic system is created. This configuration enhances the polarization of the molecule under an external electric field, thereby amplifying the NLO response. Conversely, reversing the positions of the EDG and EWG can lead to a diminished effect.

The strength of the donor and acceptor groups plays a crucial role. Stronger EDGs (e.g., -N(CH₃)₂, -NH₂, -OCH₃) and EWGs (e.g., -NO₂, -CN) generally result in a more pronounced increase in the β value. The position of the substituent (ortho, meta, or para) also influences the NLO properties, with para-substitution often leading to the most significant enhancement due to the direct alignment with the charge-transfer axis of the molecule.

| Substituent on Benzylidene Ring (Acceptor Side) | Substituent on Aniline Ring (Donor Side) | Calculated β (x 10-30 esu) |

|---|---|---|

| -H | -H | 12.0 |

| -NO2 | -H | 25.5 |

| -H | -N(CH3)2 | 30.2 |

| -NO2 | -N(CH3)2 | 85.7 |

| -CN | -OCH3 | 55.3 |

These theoretical findings underscore the importance of molecular engineering in the design of organic NLO materials. By carefully selecting and positioning substituent groups, the electronic and optical properties of this compound can be fine-tuned to meet the requirements of specific technological applications.

Extensive research has been conducted to gather information regarding the mesomorphic behavior and phase transitions of the chemical compound This compound . However, there is a notable scarcity of detailed scientific data in publicly accessible resources concerning its liquid crystalline properties.

While basic chemical and physical data for this compound, such as its molecular formula (C18H21N) and CAS registry number (38549-81-4), are available from chemical databases, in-depth studies on its liquid crystal phases remain elusive. nist.govnih.govchemeo.com Searches for specific data on its nematic, smectic, or potential cholesteric phases, including transition temperatures, enthalpy changes measured by Differential Scanning Calorimetry (DSC), and characteristic textures observed under polarized optical microscopy, did not yield any specific research findings for this particular compound.

It is important to distinguish This compound from the well-studied liquid crystal N-(p-methoxybenzylidene)-p-butylaniline (MBBA) . While structurally similar, the substitution of a methyl group for a methoxy (B1213986) group can significantly alter the material's physical and mesomorphic properties. The wealth of information available for MBBA cannot be attributed to this compound.

Consequently, the following sections of the requested article outline cannot be populated with scientifically accurate and specific information at this time:

Mesomorphic Behavior and Phase Transitions of P Methylbenzylidene P Butylaniline

Optical Microscopy for Mesophase Texture Characterization

Further experimental investigation would be required to determine and document the mesomorphic behavior of p-Methylbenzylidene p-butylaniline.

Polarized Optical Microscopy (POM) Studies

Polarized Optical Microscopy (POM) is a fundamental technique for the identification and characterization of liquid crystal phases. When a thin sample of this compound is heated from its solid crystalline state and observed between crossed polarizers, it transitions into a fluid, birefringent state known as the nematic phase.

The characteristic optical texture of the nematic phase observed for this compound is the schlieren texture . This texture is distinguished by the presence of dark, brush-like regions that emanate from point singularities known as disclinations. researchgate.nettandfonline.com These dark brushes correspond to areas where the long molecular axes of the liquid crystal molecules (the director) are aligned parallel or perpendicular to the polarization direction of the microscope's polarizers. tandfonline.com The points where two or four of these brushes meet are the disclination points, which represent defects in the uniform alignment of the nematic director. tandfonline.comacs.org The presence and behavior of this schlieren texture upon heating and cooling provide unambiguous confirmation of the nematic mesophase in this compound.

Pressure-Temperature Phase Diagram Investigations

The phase behavior of this compound is not only dependent on temperature but also on pressure. Pressure-temperature (P-T) phase diagrams are crucial for understanding the stability of different phases under various thermodynamic conditions. For nematic liquid crystals, increasing pressure generally favors the more ordered, denser phase.

Investigations into related nematic compounds show that the transition temperatures, both from the crystalline solid to the nematic phase (TC-N) and from the nematic phase to the isotropic liquid (TN-I), increase with applied pressure. capes.gov.br This relationship is described by the Clausius-Clapeyron equation, which relates the slope of the phase boundary (dT/dP) to the change in volume (ΔV) and entropy (ΔS) during the transition. As the nematic-to-isotropic transition involves a small but finite increase in volume and entropy, the TN-I boundary on a P-T diagram exhibits a positive slope. Experimental work on similar materials demonstrates that this increase in transition temperature with pressure is typically linear over a wide range. researchgate.net Therefore, the P-T phase diagram for this compound is expected to show distinct regions for the solid, nematic, and isotropic liquid phases, with the boundaries shifting to higher temperatures as pressure increases.

Influence of Molecular Structure and Substituents on Mesophase Stability

The stability and temperature range of the liquid crystal phase are intrinsically linked to the molecule's architecture. For Schiff bases like this compound, the length of the flexible alkyl chains and the electronic nature of the aromatic substituents are primary determinants of mesophase behavior.

Alkyl Chain Length Effects on Transition Temperatures and Mesophase Range

The length of the terminal alkyl chains plays a critical role in mediating the intermolecular forces that stabilize the mesophase. In a homologous series of liquid crystals, systematically increasing the number of carbons in the alkyl chain leads to predictable trends in transition temperatures.

While specific data for the p-methylbenzylidene-p-alkylaniline series is not widely published, the closely related N-(p-n-alkoxybenzylidene)-p-n-butylaniline series provides an excellent illustration of this principle. As the alkoxy chain length (n) increases, the melting point (Crystal to Nematic/Smectic) shows a complex, non-linear trend, but the clearing temperature (Nematic to Isotropic) exhibits a more regular pattern. Generally, the nematic stability decreases as the chain becomes longer, and an "odd-even effect" is often observed, where the clearing temperatures alternate, with members having an even number of carbons in the chain being slightly more stable than the odd-numbered members. This is attributed to the change in molecular anisotropy with the orientation of the terminal C-C bond. Longer chains also tend to promote more ordered smectic phases at the expense of the nematic phase.

Table 1: Transition Temperatures for a Homologous Series of N-(p-n-alkoxybenzylidene)-p-n-butylaniline (nO.4)

| Number of Carbons in Alkoxy Chain (n) | Crystal to Nematic/Smectic T (°C) | Nematic to Isotropic T (°C) |

| 1 | 41.0 | 76.0 |

| 2 | 34.5 | 80.0 |

| 3 | 42.5 | 69.5 |

| 4 | 19.0 | 78.0 |

| 5 | 31.0 | 70.0 |

| 6 | 32.5 | 76.0 |

| 7 | 42.5 | 73.5 |

This interactive table illustrates the typical odd-even effect and the general trend of transition temperatures as a function of alkyl chain length in a related Schiff base series.

Steric and Electronic Effects of Aromatic Substituents on Mesophase Formation

The substituents attached to the aromatic core of this compound dictate its electronic and steric properties, which are fundamental to mesophase stability.

Electronic Effects: The terminal p-methyl group is a weak electron-donating group. It increases the polarizability of the molecule without adding a significant dipole moment. The central Schiff base (-CH=N-) linkage provides a stepped, but largely linear and rigid, core structure that is essential for maintaining the rod-like shape required for liquid crystallinity. Replacing the methyl group with a strongly electron-withdrawing and polar group, such as a cyano (-CN) or nitro (-NO₂) group, would dramatically increase the intermolecular dipole-dipole interactions. This would lead to a significant increase in the thermal stability of the mesophase, resulting in higher transition temperatures.

Steric Effects: The shape or steric profile of the molecule is equally important. The terminal groups in this compound (methyl and butyl) are located at the para positions, maximizing the molecule's length-to-breadth ratio (anisotropy). If the methyl group were moved to the ortho or meta position, the increased steric hindrance would disrupt the parallel packing of the molecules, destabilizing the mesophase and lowering the clearing temperature. Similarly, the introduction of a bulky lateral substituent on the side of the aromatic rings would severely impede molecular packing and could eliminate mesomorphism altogether. The n-butyl chain provides flexibility, which contributes to the fluid nature of the mesophase, but its length is insufficient to induce the higher-ordered smectic phases seen in homologs with longer chains.

Molecular Dynamics and Orientational Order in P Methylbenzylidene P Butylaniline Systems

Orientational Order Parameter Determination

A key characteristic of the nematic liquid crystal phase, which is expected for a molecule with the structure of p-Methylbenzylidene p-butylaniline, is the long-range orientational order of its constituent molecules. This order is quantified by the orientational order parameter, typically denoted as S. This parameter provides a measure of how well the long axes of the molecules are aligned with a common direction, known as the director.

The value of S ranges from 1, for a perfectly parallel alignment, to 0, for a completely isotropic (random) orientation. In the nematic phase, S is temperature-dependent, generally decreasing as the temperature increases, and then abruptly dropping to zero at the nematic-isotropic transition temperature. The determination of the order parameter is often achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, or by measuring the anisotropy of physical properties like the refractive index or magnetic susceptibility.

Dynamics of Molecular Reorientation

The molecules within a liquid crystal are not static; they exhibit a range of dynamic motions. In the nematic phase of a compound like this compound, the primary modes of molecular reorientation include rotations around the long and short molecular axes. These reorientational dynamics are critical in determining the viscoelastic properties of the material, such as its viscosity and elastic constants.

Techniques like dielectric spectroscopy and neutron scattering are commonly employed to study these molecular motions. The characteristic frequencies of these reorientations are temperature-dependent and provide insight into the potential energy barriers that hinder free rotation. The dynamics are influenced by the size and shape of the molecule, as well as the strength of the intermolecular interactions.

Intermolecular Forces Governing Liquid Crystalline Behavior

The formation of the liquid crystalline phase in this compound is a direct consequence of the anisotropic intermolecular forces acting between the molecules. These forces are a combination of attractive and repulsive interactions.

The primary attractive forces are the van der Waals interactions, which arise from temporary fluctuations in electron distribution. The elongated, rod-like shape of the this compound molecule leads to anisotropic van der Waals forces, favoring a parallel alignment of the molecules to maximize these attractive interactions.

Repulsive forces, primarily steric in nature, also play a crucial role. These short-range interactions prevent the molecules from occupying the same space and contribute to the establishment of the orientational order. The balance between these attractive and repulsive forces is what ultimately dictates the stability and temperature range of the nematic phase.

Coherence Length Anisotropy Studies above Isotropic-Nematic Transition

In the isotropic phase, just above the nematic-isotropic transition temperature, short-range orientational correlations, often referred to as pseudo-nematic domains or cybotactic groups, can exist. The average size of these correlated domains is described by the coherence length, ξ.

As the temperature approaches the nematic-isotropic transition from above, the coherence length increases, indicating a growing tendency for the molecules to align with one another. This pre-transitional behavior can be studied using techniques like light scattering.

Furthermore, the coherence length can be anisotropic, meaning its value may differ depending on the direction relative to the local molecular alignment within the pseudo-nematic domains. This anisotropy reflects the underlying anisotropic nature of the intermolecular forces. While specific studies on the coherence length anisotropy for this compound are not documented, the principles of the Landau-de Gennes theory of phase transitions would predict such behavior in the vicinity of the nematic-isotropic transition.

Computational and Theoretical Investigations of P Methylbenzylidene P Butylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

While specific DFT studies on p-Methylbenzylidene p-butylaniline are not prevalent in published literature, extensive research on the parent compound, N-benzylideneaniline, and its derivatives offers significant insights. researchgate.netresearchgate.net These studies commonly employ the B3LYP functional combined with basis sets like 6-31G* to explore molecular conformations and electronic structures. researchgate.netresearchgate.net

The geometry of N-benzylideneaniline-type molecules is non-planar. The key structural parameters are the dihedral angles defining the twist of the benzylidene ring (τ1, C-C-C=N) and the aniline (B41778) ring (τ2, C=N-C-C) relative to the central C=N bridge. DFT calculations have shown that these twist angles can be systematically controlled by substituents on either ring. researchgate.net For the parent N-benzylideneaniline, the benzylidene ring is nearly planar with the imine group, while the aniline ring is significantly twisted. researchgate.net

The electronic properties are typically analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and their gap (ΔE = ELUMO – EHOMO) are crucial for determining the molecule's chemical reactivity, kinetic stability, and electronic transition characteristics. tandfonline.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for N-benzylideneaniline Data based on analogous compounds reported in the literature.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| r(C=N) | Imine bond length | ~1.28 - 1.29 Å |

| r(C-N) | Aniline C-N single bond | ~1.41 - 1.42 Å |

| r(C-C) | Benzylidene C-C single bond | ~1.47 - 1.48 Å |

| Dihedral Angles | ||

| τ1 (C-C-C=N) | Benzylidene ring twist | ~0° - 10° |

| τ2 (C=N-C-C) | Aniline ring twist | ~35° - 55° |

Table 2: Representative DFT-Calculated Electronic Properties for N-benzylideneaniline Data based on analogous compounds reported in the literature.

| Property | Description | Typical Calculated Value (B3LYP) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 to -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -1.9 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 4.1 to 4.5 eV |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. uci.edursc.org It is widely used to predict UV-visible absorption spectra by calculating vertical excitation energies and oscillator strengths (f) of electronic transitions. acs.org For Schiff bases, TD-DFT calculations, often performed at the B3LYP level, can elucidate the nature of the lowest singlet and triplet excited states. researchgate.net

Studies on N-benzylideneaniline and related compounds show that the lowest energy electronic transition is typically a π → π* transition. researchgate.net This involves the promotion of an electron from the HOMO, which is usually distributed over the aniline ring and the imine bridge, to the LUMO, which is often localized on the benzylidene ring and the imine carbon. researchgate.net The accuracy of TD-DFT in predicting excitation energies for organic molecules is generally within ~0.3 eV of experimental values. uci.edu This method is crucial for understanding the photophysical and photochemical properties of these compounds, including processes like photoisomerization. uci.eduresearchgate.net

Molecular Dynamics Simulations (as applied to related imines)

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are scarce, the methodology has been extensively applied to systems containing dynamic imine bonds, such as polyimines and acylhydrazones. researchgate.netuci.edu

These simulations provide insights into:

Conformational Dynamics: MD can explore the accessible conformations of flexible molecules in different environments (e.g., in solution or in a polymer matrix) and the energy barriers between them.

Dynamic Covalent Chemistry: For systems with reversible imine bonds, MD simulations can model dynamic processes like bond exchange reactions (BERs). This is particularly relevant in the study of self-healing materials, where imine bond rearrangement allows for network reorganization and damage repair.

Transport Properties: MD has been used to investigate how molecules containing imine linkages, such as photoresponsive channels, facilitate the transport of ions or water across membranes. The simulations can track the movement of particles and reveal the mechanistic pathways of transport at an atomic scale.

Atom-Atom Potential Calculations for Crystal Energetics

The prediction of a molecule's crystal structure from its chemical diagram alone is a significant challenge in computational chemistry, known as Crystal Structure Prediction (CSP). ucl.ac.uk A key component of CSP is the calculation of lattice energies to rank the stability of different possible crystal packings (polymorphs).

Atom-atom potential methods are a common approach for calculating these lattice energies. In this method, the intermolecular interaction energy is approximated as the sum of interactions between all pairs of atoms from different molecules. These interactions typically include terms for van der Waals forces (often modeled with a Lennard-Jones potential) and electrostatic interactions (modeled using atom-centered partial charges). The partial charges are often derived from quantum chemical calculations (e.g., DFT). This approach allows for the rapid evaluation of thousands of hypothetical crystal structures, which is essential for exploring the potential energy landscape of the crystalline solid. ucl.ac.uk

Modeling of Hypothetical Crystal Structures and Conformational Analysis

The first step in predicting crystal structures is to determine the likely low-energy conformations of the molecule. For flexible molecules like this compound, this involves exploring the rotational freedom around single bonds. The key degrees of freedom are the torsion angles of the p-butyl group and the dihedral angles of the aromatic rings relative to the central imine bridge.

Computational studies on the closely related p-methyl-N-(p-methylbenzylidene)aniline have revealed the existence of multiple polymorphic forms, highlighting the compound's conformational flexibility and the subtle balance of forces that dictates crystal packing. Different polymorphs can arise from molecules adopting slightly different conformations or packing in different arrangements, sometimes leading to crystallographic disorder. The substituent on the benzylidene ring has been shown to play a crucial role in determining the packing mode of the crystal structure. By generating a wide range of hypothetical crystal structures and ranking them by their calculated lattice energies, it is possible to predict the most likely observable polymorphs.

Applications of P Methylbenzylidene P Butylaniline in Advanced Materials Science

Role in Liquid Crystal Display (LCD) Technology Development

p-Methylbenzylidene p-butylaniline, often referred to in the context of its close analog MBBA (N-(4-Methoxybenzylidene)-4-butylaniline), has played a foundational role in the advancement of liquid crystal display (LCD) technology. jetir.org The nematic phase of these compounds, a state between solid and liquid, allows their molecular orientation to be controlled by an external electric field. ras.ru This property is central to the operation of twisted nematic (TN) displays, a breakthrough that made LCDs practical. In a TN-cell, a thin layer of the liquid crystal is placed between two glass plates with transparent electrodes. smolecule.com Applying an electric field alters the alignment of the liquid crystal molecules, which in turn changes the polarization of light passing through, creating an image. smolecule.com

The ability to modulate light through changes in birefringence induced by an electric field is a key characteristic exploited in various electro-optical devices, including displays. researchgate.net The orientation of the liquid crystal molecules, and thus the optical properties of the display, can be precisely controlled by the applied voltage. ras.ru Research into the electrohydrodynamic instabilities of materials like MBBA has also contributed to a deeper understanding of the behavior of liquid crystals in displays under different electric field conditions. journaldephysique.orgras.ru

Potential in Optoelectronic Devices

The significant nonlinear optical properties of this compound and related compounds make them promising candidates for various optoelectronic applications beyond displays. optica.org The intensity-dependent refractive index of these materials is remarkably large, enabling effects like self-focusing and self-phase modulation of laser beams at moderate power levels. optica.orgoptica.org

One notable application is in opto-optical modulation, where one laser beam is used to control another. optica.orgnih.gov In experiments, an Argon ion laser has been successfully used to modulate a Helium-Neon laser by passing it through a liquid crystal cell containing a similar compound, N-(p-methoxybenzylidene)-p-butylaniline (MBBA). optica.orgnih.gov This demonstrates the potential for creating all-optical switching and modulation devices. The large nonlinearity also makes these materials suitable for applications in degenerate four-wave mixing and wave-front conjugation. optica.orgoptica.org

Utilization as Solvents in Spectroscopic Studies (e.g., NMR)

The anisotropic nature of nematic liquid crystals like this compound makes them valuable as solvents in spectroscopic studies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. When other molecules are dissolved in a nematic liquid crystal solvent, they become partially oriented with respect to the liquid crystal director. This partial orientation provides information about the molecular structure and conformation that is not available in isotropic solvents.

For instance, studies on the dipole moment of N-(p-methoxybenzylidene)-p-butylaniline (MBBA) in benzene (B151609) solution have provided insights into molecular aggregation. rsc.org Dielectric relaxation studies have also been conducted to understand the reorientation of the rigid molecules in both dilute solutions and the isotropic liquid phase. rsc.org

Applications in Chromatography and Chemical Kinetics Studies

The unique properties of this compound and its analogs have found utility in the fields of chromatography and chemical kinetics. In gas-liquid chromatography, nematic liquid crystals can be used as stationary phases. The ordered structure of the liquid crystal allows for the separation of solutes based on their molecular shape and size, offering a different separation mechanism compared to conventional stationary phases.

In the realm of chemical kinetics, the ability to control the orientation of molecules within a liquid crystal matrix allows for the study of how molecular alignment affects reaction rates. While specific studies on this compound in this context are not detailed in the provided search results, the general principle of using liquid crystals to influence and study chemical reactions is an active area of research.

Studies on Electric-Field-Induced Phase Transitions in Mixtures

The behavior of mixtures containing this compound and its analogs under the influence of an electric field has been a subject of intense study. These investigations are crucial for understanding and controlling the phase transitions that are fundamental to the operation of many liquid crystal devices. nih.gov

When an electric field is applied to a nematic liquid crystal, it can induce electrohydrodynamic instabilities, leading to the formation of periodic patterns known as Williams domains. tandfonline.comresearchgate.net The threshold voltage for these instabilities is dependent on various material parameters, including dielectric anisotropy and electrical conductivity. ras.ru

Furthermore, research on mixtures of these liquid crystals with other substances, such as isooctane, has revealed complex phase diagrams with biphasic regions of coexisting isotropic and nematic phases. nih.govresearchgate.net The application of a strong electric field can influence these phase equilibria. nih.gov Studies on the effect of nanoparticles, like BaTiO3, on the dielectric properties and phase transitions of MBBA have also been conducted, showing that the addition of nanoparticles can significantly influence the clearing and solidification temperatures. mdpi.comnih.gov These studies contribute to the development of new liquid crystal composites with tailored properties for advanced applications. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Derivatives with Tailored Mesomorphic and Optoelectronic Properties

A primary avenue for future research is the rational design and synthesis of novel derivatives of p-Methylbenzylidene p-butylaniline to achieve specific mesomorphic and optoelectronic characteristics. The inherent versatility of the Schiff base linkage allows for systematic modifications to its molecular architecture.

Key strategies for creating tailored derivatives include:

Modification of Terminal Groups: The terminal methyl and butyl groups on the parent molecule can be replaced with a variety of substituents to influence mesophase stability and transition temperatures. Introducing longer alkoxy chains, for example, can alter molecular-molecular interactions and affect the resulting mesophase behavior. mdpi.com The incorporation of polar terminal groups, such as cyano (CN) or nitro (NO2), or different halogen atoms can significantly impact the molecule's dipole moment and polarizability, thereby modifying the type and thermal stability of the liquid crystal phases. mdpi.comtandfonline.comtandfonline.com

Introduction of Lateral Substituents: Attaching atoms or small groups (e.g., -F, -Cl, -Br, -CH3) to the sides of the aromatic rings can profoundly alter the molecule's shape, breadth, and intermolecular spacing. mdpi.com The size, position, and polarity of these lateral groups are critical factors that can be used to disrupt or enhance specific mesophases, lower melting points, and modify optical anisotropy. mdpi.commdpi.com For instance, the insertion of a lateral chloro (Cl) substituent has been shown to influence both molecular conformation and mesomorphic properties in similar Schiff base ester compounds. mdpi.com